molecular formula C23H44O11 B068634 Undecyl-maltoside CAS No. 170552-39-3

Undecyl-maltoside

Cat. No. B068634
M. Wt: 496.6 g/mol
InChI Key: UYEMNFYVTFDKRG-GNKAUAAYSA-N
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Description

Undecyl-maltoside is a detergent used for the purification, extraction, and solubilization of membrane-bound proteins in their native structure . It increases solubilization by dissociating aggregates and is easily removed by dialysis .


Molecular Structure Analysis

Undecyl-maltoside has a molecular formula of C23H44O11 . Its average mass is 496.589 Da and its monoisotopic mass is 496.288361 Da . The molecule has 11 hydrogen bond acceptors and 7 hydrogen bond donors .


Physical And Chemical Properties Analysis

Undecyl-maltoside has a density of 1.3±0.1 g/cm^3, a boiling point of 696.4±55.0 °C at 760 mmHg, and a flash point of 374.9±31.5 °C . It has a molar refractivity of 122.0±0.4 cm^3, a polar surface area of 179 Å^2, and a molar volume of 380.0±5.0 cm^3 .

Scientific Research Applications

  • Proteomic Analysis in Brain Tissue : N-dodecyl β-D-maltoside was used for N-glycoproteomic analysis of mouse brain tissue. It helped in maintaining enzyme activity and solubilizing hydrophobic proteins without altering their structures, leading to a significant increase in the characterization of N-glycosylation sites (Liu et al., 2015).

  • Solubilization and Reconstitution Studies : Dodecyl maltoside's interaction with lipids was investigated to understand solubilization and reconstitution processes. It aided in the study of the lamellar-to-micellar transition in liposomes and was found to form a unique “gel-like” phase during these processes (Lambert et al., 1998).

  • Effects on Cytochrome c Oxidase : Alkyl glycoside detergents, including dodecyl β-D-maltopyranoside, were studied for their effects on the kinetic and physical properties of cytochrome c oxidase. Lauryl maltoside was found to be the most effective in activating the enzyme, highlighting its potential in enzyme studies (Rosevear et al., 1980).

  • Micellization Behavior Study : The behavior of n-alkyl-maltosides in aqueous solutions was explored using isothermal titration calorimetry and dynamic light scattering. This study provided insights into the surfactant mixtures and their micelle formation properties (Tsamaloukas et al., 2009).

  • Molecular Dynamics of Micelles : Molecular simulations of Dodecyl-D-maltoside micelles were conducted to understand their internal structure and hydration properties. This research is crucial for the extraction and purification of membrane proteins (Abel et al., 2010).

  • Purification of Protein Complexes : n-Dodecyl-beta-D-maltoside was used for the solubilization and further purification of the chloroplast H+-FoF1-ATP synthase. This showcases its application in protein complex purification and liposome reconstitution studies (Seelert et al., 2000).

  • Improving Electrophoresis Resolution : Dodecyl maltoside was used to enhance the resolution of hepatic membrane proteins in two-dimensional gels, demonstrating its utility in protein electrophoresis (Witzmann et al., 1991).

Safety And Hazards

Undecyl-maltoside may be harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation, eye irritation, and respiratory irritation . In case of contact with eyes or skin, it’s recommended to rinse immediately with plenty of water and seek medical advice .

properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-undecoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H44O11/c1-2-3-4-5-6-7-8-9-10-11-31-22-20(30)18(28)21(15(13-25)33-22)34-23-19(29)17(27)16(26)14(12-24)32-23/h14-30H,2-13H2,1H3/t14-,15-,16-,17+,18-,19-,20-,21-,22-,23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYEMNFYVTFDKRG-ZNGNCRBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H44O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Undecyl-maltoside

CAS RN

170552-39-3
Record name β-D-Glucopyranoside, undecyl 4-O-β-D-glucopyranosyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
110
Citations
AD Tsamaloukas, A Beck, H Heerklotz - Langmuir, 2009 - ACS Publications
… octyl maltoside, OM), n-nonyl-β-d-maltopyranoside (nonyl maltoside, NM), n-decyl-β-d-maltopyranoside (decyl maltoside, DM), n-undecyl-β-d-maltopyranoside (undecyl maltoside, UM), …
Number of citations: 47 pubs.acs.org
H Zhang, G Kurisu, JL Smith… - Proceedings of the …, 2003 - National Acad Sciences
… Crystals of the cyt b 6 f complex were dissolved in a buffer containing 30 mM Tris⋅HCl (pH 7.5), 50 mM NaCl, and 0.05% undecyl-maltoside. Visible spectra of the cytochromes were …
Number of citations: 136 www.pnas.org
A Pramanik, W Hauf, J Hoffmann, M Cernescu… - Biochemistry, 2011 - ACS Publications
… (20) We solubilized the ExbB-ExbD complex with undecyl maltoside which solubilized ExbB together with ExbD, in contrast to the previously used decyl maltoside, which did not …
Number of citations: 39 pubs.acs.org
EA Berry, LS Huang, LK Saechao, NG Pon… - Photosynthesis …, 2004 - Springer
… )1 undecyl maltoside and appropriate additives just before droplets were set up for crystallization by mixing with precipitant solution as described below. … )1 undecyl maltoside and 15 gl …
Number of citations: 235 link.springer.com
D Niegowski, M Hedrén, P Nordlund… - International journal of …, 2006 - Elsevier
… Protein crystals were grown with undecyl maltoside (0.1%), dodecyl maltoside (0.03%) or Cymal-6 (0.06%), in either 12% PEG 4000 or 30% PEG 400 buffered with 100 mM MOPS pH …
Number of citations: 34 www.sciencedirect.com
L Hyzak, R Moos, F von Rath, V Wulf, M Wirtz… - Analytical …, 2011 - ACS Publications
… The M/A/S molar ratio for raffinose was about 3 300:1:6 800, for nonyl maltoside it reached from 1 400:1:2 800 to 16 000:1:33 000 and for undecyl maltoside from 1 100:1:2 300 to 14 000…
Number of citations: 19 pubs.acs.org
JG Sørbø, B Fleckenstein, OP Ottersen… - Journal of neuroscience …, 2012 - Elsevier
Aquaporin-4 (AQP4) is known to have two main isoforms M1 and M23 in the brain. Immunoblot analyses have provided evidence of additional AQP4 immunopositive bands, suggesting …
Number of citations: 9 www.sciencedirect.com
A Pramanik, V Braun - Jahrestagung der Vereinigung für Allgemeine …, 2012 - pure.mpg.de
… We solubilized an ExbB oligomer and an ExbB-ExbD subcomplex from the cytoplasmic membrane with the help of the detergents decyl and undecyl maltoside. We have purified tagged …
Number of citations: 0 pure.mpg.de
S Helbig, K Hantke, M Ammelburg… - Journal of …, 2012 - Am Soc Microbiol
… with HSG buffer containing 0.1% undecyl maltoside and 20 mM imidazole. The … % undecyl maltoside and 200 mM imidazole, followed by HSG buffer containing 0.1% undecyl maltoside …
Number of citations: 11 journals.asm.org
PP Borbat, K Surendhran, M Bortolus, P Zou… - PLoS …, 2007 - journals.plos.org
… The effect is detergent-dependent: LPS titration in undecyl-maltoside, which has a higher critical micelle concentration (CMC) relative to α-ddm (dodecyl maltoside), shifts the curve to …
Number of citations: 173 journals.plos.org

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